![molecular formula C14H15FN2O B2704414 N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide CAS No. 2202251-00-9](/img/structure/B2704414.png)
N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the carboxamide group, and the 2-fluorocyclopentyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the structure of the compound, such as its polarity and potential for hydrogen bonding .Scientific Research Applications
Antituberculosis Activity
Indole-2-carboxamides, including N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide analogs, have been identified as promising antituberculosis agents. These compounds show low micromolar potency against Mycobacterium tuberculosis and demonstrate favorable oral pharmacokinetic properties in rodents, indicating potential as new antituberculosis agents. The synthesis and evaluation of these compounds revealed that certain substitutions on the indole ring and cyclohexyl ring can significantly improve metabolic stability and Mtb activity, although issues with aqueous solubility remain a challenge (Kondreddi et al., 2013).
Anticancer and Antimicrobial Properties
N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, similar in structure to N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide, have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds displayed significant anti-proliferative activity against various cancer cell lines, including HeLa, HepG2, and MCF-7 cells. Additionally, the presence of fluoro/chloro groups enhanced their antimicrobial activity, showcasing their potential as anticancer and antimicrobial agents with negligible toxicity to benign cells (Gokhale et al., 2017).
Synthesis and Evaluation for Antimycobacterial and Anticancer Activity
A series of functionalized indoles, including 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their cyclization products, were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Certain compounds demonstrated potent inhibitory activity. Additionally, some of these compounds were evaluated for antitumor activity and showed broad-spectrum antiproliferative activity, especially against leukemia cell lines (Cihan-Üstündağ & Çapan, 2012).
Fluorofunctionalization in Synthesis
The fluoro-functionalization of compounds, including N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide, plays a crucial role in the synthesis of complex molecules. A method for the cascade fluorofunctionalisation of 2,3-unsubstituted indoles through electrophilic fluorination has been developed, enabling the synthesis of polycyclic fluorinated indoline derivatives. This process highlights the significance of fluorination in the development of new synthetic methodologies and the creation of molecules with potential biological activities (Nguyen et al., 2013).
Mechanism of Action
properties
IUPAC Name |
N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-10-5-3-7-12(10)17-14(18)13-8-9-4-1-2-6-11(9)16-13/h1-2,4,6,8,10,12,16H,3,5,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDACJGBFAXXTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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